![molecular formula C36H36N6 B14130720 1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene](/img/structure/B14130720.png)
1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene is an organic compound that features a benzene core substituted with three benzimidazole groups
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene can be synthesized through a multi-step reaction process. One common method involves the reaction of imidazole with formaldehyde to produce 3-imidazolylmethanol, which is then reacted with aniline to form the target compound . Another method involves the condensation of benzoyl chloride with 1-imidazolylmethanol under suitable conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反应分析
Types of Reactions
1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The benzimidazole groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene has several scientific research applications:
作用机制
The mechanism of action of 1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene involves its interaction with specific molecular targets. The benzimidazole groups can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially disrupting cellular processes and exhibiting therapeutic effects .
相似化合物的比较
Similar Compounds
1,3,5-Tri(1H-imidazol-1-yl)benzene: Similar structure but lacks the dimethyl groups on the benzimidazole rings.
1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene: Another related compound with different substitution patterns on the benzimidazole rings.
Uniqueness
1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene is unique due to the presence of dimethyl groups on the benzimidazole rings, which can influence its chemical reactivity and binding properties. This structural feature may enhance its performance in specific applications, such as catalysis and material science.
属性
分子式 |
C36H36N6 |
|---|---|
分子量 |
552.7 g/mol |
IUPAC 名称 |
1-[[3,5-bis[(5,6-dimethylbenzimidazol-1-yl)methyl]phenyl]methyl]-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C36H36N6/c1-22-7-31-34(10-25(22)4)40(19-37-31)16-28-13-29(17-41-20-38-32-8-23(2)26(5)11-35(32)41)15-30(14-28)18-42-21-39-33-9-24(3)27(6)12-36(33)42/h7-15,19-21H,16-18H2,1-6H3 |
InChI 键 |
HLAWFCGERPRTSE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3=CC(=CC(=C3)CN4C=NC5=C4C=C(C(=C5)C)C)CN6C=NC7=C6C=C(C(=C7)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


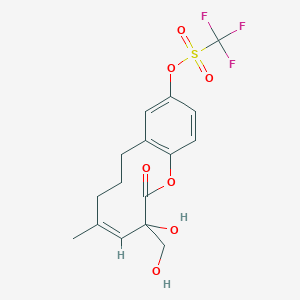

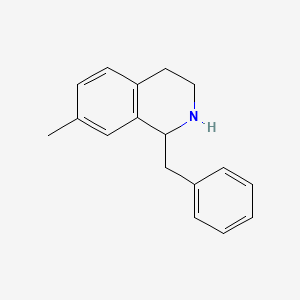

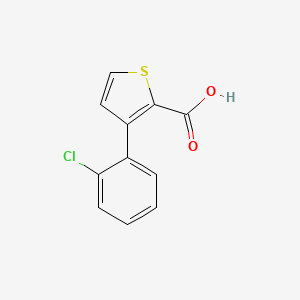
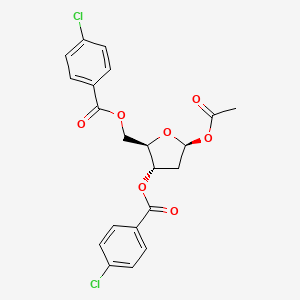
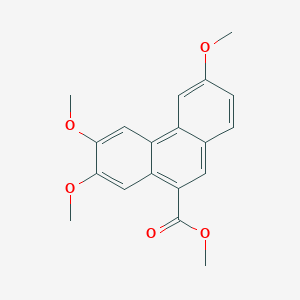
![1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B14130693.png)

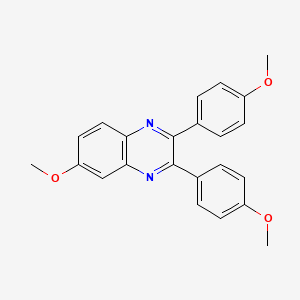
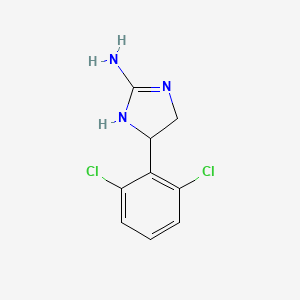
![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)
![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)

